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An In-depth Technical Guide to the Synthesis and Chemical Properties of (+)-Benalaxyl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benalaxyl is a systemic phenylamide fungicide widely utilized for its protective, curative, and eradicant properties against diseases caused by Oomycetes. Structurally, Benalaxyl possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-Benalaxyl. Research has demonstrated that the fungicidal activity is primarily associated with the (R)-enantiomer, commercially known as **(+)-Benalaxyl** or Benalaxyl-M.[1][2] This enantiomer is recognized for its higher biological efficacy and more favorable environmental profile compared to the racemic mixture.[1]

This technical guide provides a comprehensive overview of the chemical properties, enantioselective synthesis, mechanism of action, and metabolic pathways of **(+)-Benalaxyl**, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

(+)-Benalaxyl, or Benalaxyl-M, is the isolated, biologically active R-enantiomer of benalaxyl.[1] Its chemical and physical characteristics are crucial for formulation, application, and environmental fate studies.



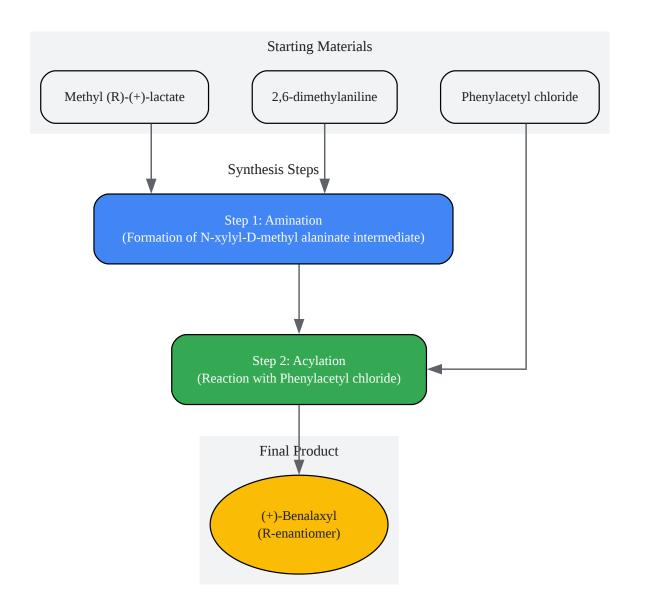
Property	Value	Reference
IUPAC Name	methyl (2R)-2-(2,6-dimethyl-N- (2- phenylacetyl)anilino)propanoat e	[3]
CAS Number	98243-83-5	[3]
Molecular Formula	C20H23NO3	[3]
Molecular Weight	325.4 g/mol	[3]
Physical State	White crystalline solid	[1]
Melting Point	76.8 °C (Racemic mixture)	[4]
Relative Density	1.181 g/mL at 20 °C (Racemic mixture)	[4]
Aqueous Solubility	Moderate	[1]
Vapor Pressure	5.72 x 10 ⁻⁴ Pa at 20 °C (Racemic mixture)	[4]
Hydrolytic Stability	Half-life at pH 9: 86 days (25 °C), 157 days (20 °C)	[4]

Enantioselective Synthesis of (+)-Benalaxyl

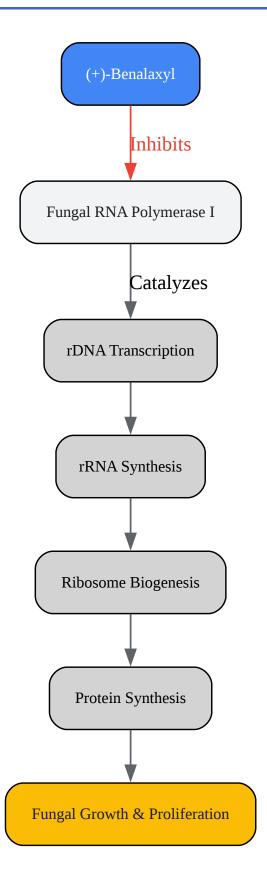
The commercial production of **(+)-Benalaxyl** (Benalaxyl-M) necessitates a stereocontrolled synthetic approach to isolate the desired R-enantiomer. This is typically achieved through asymmetric synthesis or by chiral resolution of the racemic mixture.[1] A key strategy in asymmetric synthesis involves the use of chiral precursors to establish the stereocenter.

A documented method for preparing enantiopure benalaxyl involves a two-step process starting from a chiral lactate.[5] A radiosynthesis protocol further highlights a modern approach using a highly reactive triflate intermediate, which allows the reaction to proceed at room temperature with high yield and enantiomeric purity.[6][7]

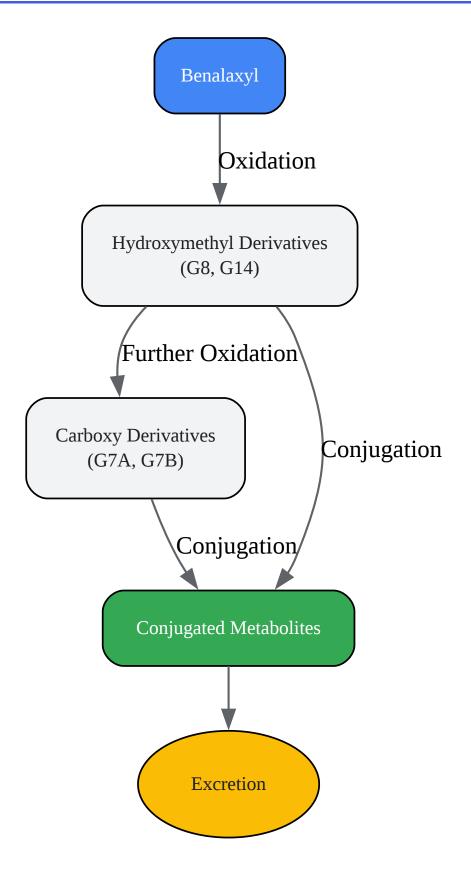












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